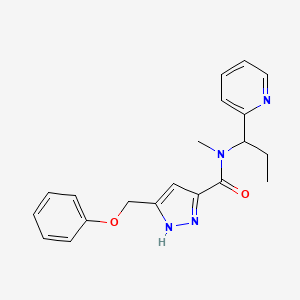
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound may also modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound may also protect neurons from oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound has limited solubility in water and may require the use of organic solvents for certain experiments. It is also important to note that this compound has not been extensively studied in vivo and its effects in animal models may differ from those observed in vitro.
Future Directions
There are several future directions for the study of N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. In addition, the development of more efficient synthesis methods and the optimization of this compound's properties may lead to the development of novel drugs for the treatment of various diseases. Finally, the evaluation of this compound's safety and efficacy in animal models and clinical trials is necessary to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties have been extensively studied. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. The development of more efficient synthesis methods and the optimization of this compound's properties may lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 1-(2-pyridinyl)propan-2-amine with 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction with phenyl chloroformate. The resulting product is then treated with N-methylamine to yield this compound.
properties
IUPAC Name |
N-methyl-5-(phenoxymethyl)-N-(1-pyridin-2-ylpropyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-19(17-11-7-8-12-21-17)24(2)20(25)18-13-15(22-23-18)14-26-16-9-5-4-6-10-16/h4-13,19H,3,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASLGLWWMFQKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N(C)C(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

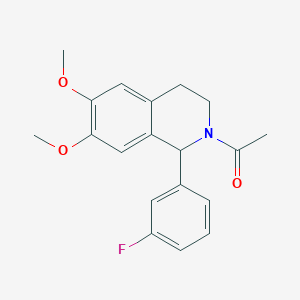
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
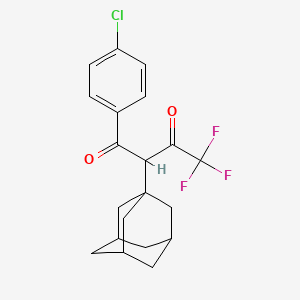

![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
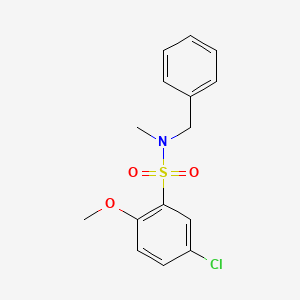
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
![6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)
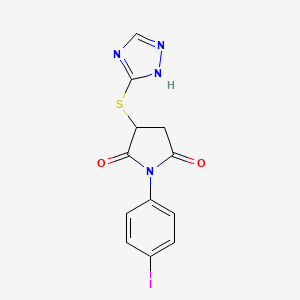
![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)
![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)
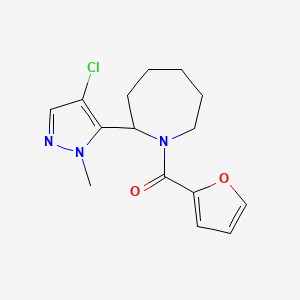
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)